molecular formula C20H25ClN2O B5146841 1-carbazol-9-yl-3-piperidin-1-ylpropan-2-ol;hydrochloride

1-carbazol-9-yl-3-piperidin-1-ylpropan-2-ol;hydrochloride

Cat. No.: B5146841
M. Wt: 344.9 g/mol
InChI Key: ZIGMYKMPHYHLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-carbazol-9-yl-3-piperidin-1-ylpropan-2-ol;hydrochloride is a chemical compound with the molecular formula C20H24N2O. It is known for its unique structure, which includes a carbazole moiety and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-carbazol-9-yl-3-piperidin-1-ylpropan-2-ol typically involves the reaction of carbazole derivatives with piperidine derivatives. One common synthetic route includes the following steps:

    Starting Materials: Carbazole and piperidine derivatives.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C).

    Reaction Steps: The carbazole derivative is first reacted with an alkylating agent to form an intermediate. .

Industrial Production Methods

Industrial production of 1-carbazol-9-yl-3-piperidin-1-ylpropan-2-ol involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-carbazol-9-yl-3-piperidin-1-ylpropan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

1-carbazol-9-yl-3-piperidin-1-ylpropan-2-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-carbazol-9-yl-3-piperidin-1-ylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

1-carbazol-9-yl-3-piperidin-1-ylpropan-2-ol can be compared with other similar compounds, such as:

  • 1-(3,6-diiodocarbazol-9-yl)-3-piperidin-1-ylpropan-2-ol
  • 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol
  • 1-carbazol-9-yl-3-(4-chlorophenoxy)propan-2-ol
  • 1-carbazol-9-yl-3-chloro-propan-2-ol
  • 1-carbazol-9-yl-3-(diethylamino)propan-2-ol .

Uniqueness

What sets 1-carbazol-9-yl-3-piperidin-1-ylpropan-2-ol apart from these similar compounds is its specific combination of the carbazole and piperidine moieties, which may confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-carbazol-9-yl-3-piperidin-1-ylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O.ClH/c23-16(14-21-12-6-1-7-13-21)15-22-19-10-4-2-8-17(19)18-9-3-5-11-20(18)22;/h2-5,8-11,16,23H,1,6-7,12-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGMYKMPHYHLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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